molecular formula C18H23F3N4O B7003174 N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine

N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine

Cat. No.: B7003174
M. Wt: 368.4 g/mol
InChI Key: BGDNIRGHNKJMGB-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine is a complex organic compound with a unique structure that combines an oxazole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O/c1-13-23-12-16(26-13)11-22-10-14-9-15(18(19,20)21)3-4-17(14)25-7-5-24(2)6-8-25/h3-4,9,12,22H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDNIRGHNKJMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CNCC2=C(C=CC(=C2)C(F)(F)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with a halogenated intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final Assembly: The final step involves coupling the oxazole and piperazine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can be used in the synthesis of other complex molecules or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine: Similar structure but lacks the trifluoromethyl group.

    N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-methylphenyl]methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[(2-methyl-1,3-oxazol-5-yl)methyl]-1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.

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